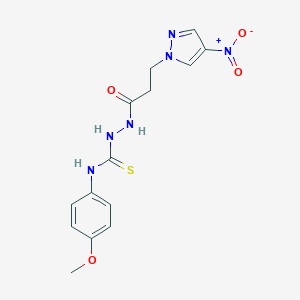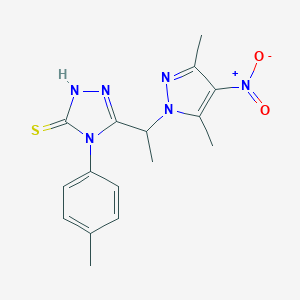![molecular formula C15H12ClF2N3O2S B457238 N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457238.png)
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethoxybenzoyl group, and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by reacting 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
Formation of 4-(difluoromethoxy)benzoyl chloride: This intermediate is prepared by reacting 4-(difluoromethoxy)benzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 3-chlorophenylhydrazine with 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This can result in various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-N’-[3-(difluoromethoxy)phenyl]urea: Similar structure with a urea moiety instead of a hydrazinecarbothioamide group.
N-[(3-Chlorophenyl)methyl]-3-(difluoromethoxy)benzamide: Similar structure with a benzamide moiety instead of a hydrazinecarbothioamide group.
Uniqueness
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its hydrazinecarbothioamide moiety differentiates it from similar compounds and contributes to its unique reactivity and applications.
特性
分子式 |
C15H12ClF2N3O2S |
|---|---|
分子量 |
371.8g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[[4-(difluoromethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H12ClF2N3O2S/c16-10-2-1-3-11(8-10)19-15(24)21-20-13(22)9-4-6-12(7-5-9)23-14(17)18/h1-8,14H,(H,20,22)(H2,19,21,24) |
InChIキー |
LROBOQBFVBGIEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[4-(difluoromethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B457155.png)
![N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457157.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B457158.png)
![N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B457159.png)
![3-(difluoromethoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457160.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B457161.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457164.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B457166.png)
![2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457167.png)

![{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457174.png)

![Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457177.png)
